1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Overview

Description

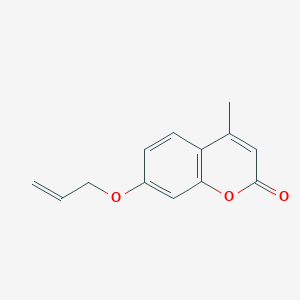

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a compound with the molecular formula C7H9N3O4 . It is a member of the pyrazole family, which are simple aromatic ring organic compounds distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride consists of a pyrazole ring with various substituents. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Leucine-rich repeat kinase 2 (LRRK2) Inhibitors : 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride serves as a reactant in the preparation of aminopyrazole derivatives. These derivatives have shown promise as potent, selective, and brain-penetrant inhibitors of LRRK2, a protein kinase implicated in Parkinson’s disease .

Antimicrobial Agents

- Antibacterial and Antifungal Potential : Among its derivatives, compounds 1a and 1b exhibit good antimicrobial activity. Researchers have explored their effectiveness against bacteria and fungi, making them candidates for further investigation in the field of infectious diseases .

Green Chemistry and Catalysts

- Eco-Friendly Synthesis : Recent advances in pyrazole synthesis highlight the use of Amberlyst-70, a resinous, nontoxic, and cost-effective heterogeneous catalyst. This innovative protocol allows for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, including 3-methyl-1-phenyl-1H-pyrazol-5-ol. The simplicity of the reaction workup and eco-friendly attributes make this approach valuable in green chemistry .

Future Directions

The pyrazole scaffold has wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the biological activity of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride and related compounds.

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence the interaction of the compound with its targets.

Biochemical Pathways

It is known that pyrazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The polar character of the nitro group in the compound might influence its bioavailability .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound might have diverse molecular and cellular effects .

properties

IUPAC Name |

2-ethyl-5-methyl-4-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3/c1-3-10-6(7(8)12)5(11(13)14)4(2)9-10/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPWRBRGIYIIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372045 | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | |

CAS RN |

50920-66-6 | |

| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)

![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)